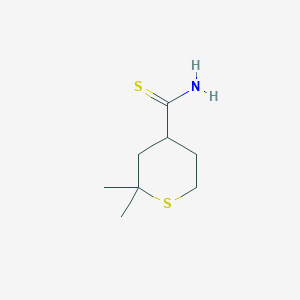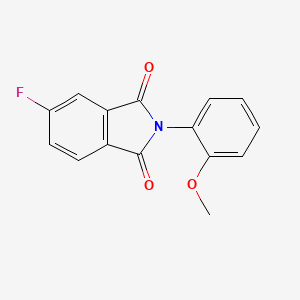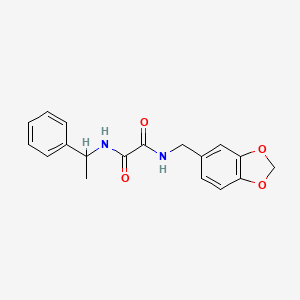
2,2-dimethyltetrahydro-2H-thiopyran-4-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyltetrahydro-2H-thiopyran-4-carbothioamide, also known as DMTT, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound is a member of the thiopyran family, which is known for its diverse biological activities.
科学的研究の応用
2,2-dimethyltetrahydro-2H-thiopyran-4-carbothioamide has been investigated for its potential therapeutic effects on various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been found to reduce blood glucose levels by enhancing insulin sensitivity. In Alzheimer's disease research, this compound has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.
作用機序
The mechanism of action of 2,2-dimethyltetrahydro-2H-thiopyran-4-carbothioamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In diabetes research, this compound has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates glucose and lipid metabolism. In Alzheimer's disease research, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates cellular antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound has been found to induce cell cycle arrest, inhibit DNA synthesis, and activate caspase-dependent apoptosis. In diabetes research, this compound has been shown to increase glucose uptake in skeletal muscle and adipose tissue, and reduce hepatic glucose production. In Alzheimer's disease research, this compound has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
実験室実験の利点と制限
2,2-dimethyltetrahydro-2H-thiopyran-4-carbothioamide has several advantages as a research tool, including its high purity, stability, and solubility in water and organic solvents. However, there are also some limitations to its use in lab experiments, including its potential toxicity at high concentrations, and the need for further studies to establish its safety and efficacy in vivo.
将来の方向性
There are several future directions for research on 2,2-dimethyltetrahydro-2H-thiopyran-4-carbothioamide, including the investigation of its potential therapeutic effects on other diseases, the optimization of its chemical structure for improved potency and selectivity, and the development of novel delivery systems for targeted drug delivery. Additionally, further studies are needed to elucidate the mechanism of action of this compound, and to establish its safety and efficacy in vivo.
合成法
The synthesis of 2,2-dimethyltetrahydro-2H-thiopyran-4-carbothioamide involves the reaction of 2,2-dimethyltetrahydrothiopyran-4-one with thiosemicarbazide in the presence of a base. This reaction yields this compound as a white crystalline solid with a melting point of 210-212°C. The purity of the compound can be verified by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
2,2-dimethylthiane-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS2/c1-8(2)5-6(7(9)10)3-4-11-8/h6H,3-5H2,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEVUYSLWGAHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCS1)C(=S)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{3-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4953653.png)

![2-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)acetamide](/img/structure/B4953684.png)
![2-[methyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4953688.png)

![3-bromo-N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4953695.png)

![1-bromo-4-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B4953708.png)


![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4953730.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B4953745.png)
![N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4953756.png)
![N-[2-(3-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B4953760.png)
